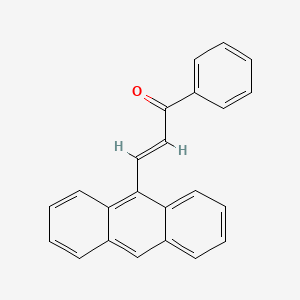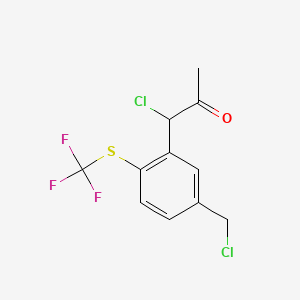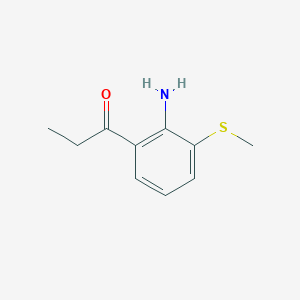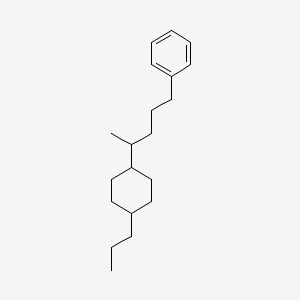
4-(Trans-4-propylcyclohexyl)-pentylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trans-4-propylcyclohexyl)-pentylbenzene is an organic compound that belongs to the class of cyclohexylbenzenes It is characterized by the presence of a cyclohexyl ring substituted with a propyl group and a benzene ring attached to a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trans-4-propylcyclohexyl)-pentylbenzene typically involves the following steps:
Preparation of Trans-4-propylcyclohexanol: This intermediate can be synthesized using a mutant alcohol dehydrogenase from Lactobacillus kefir, coupled with glucose dehydrogenase.
Formation of Trans-4-propylcyclohexylbenzene: The trans-4-propylcyclohexanol is then subjected to a Friedel-Crafts acylation reaction with benzene to form trans-4-propylcyclohexylbenzene.
Attachment of the Pentyl Chain: The final step involves the alkylation of trans-4-propylcyclohexylbenzene with a pentyl halide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and reagents are carefully selected to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trans-4-propylcyclohexyl)-pentylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles like hydroxide or alkoxide ions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives, substituted benzene compounds.
Aplicaciones Científicas De Investigación
4-(Trans-4-propylcyclohexyl)-pentylbenzene has several scientific research applications:
Materials Science: It is used in the synthesis of liquid crystal materials for display technologies.
Organic Chemistry: This compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(Trans-4-propylcyclohexyl)-pentylbenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with cell membranes and proteins, potentially altering their function. Research is ongoing to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trans-4-ethylcyclohexyl)benzene: Similar structure but with an ethyl group instead of a propyl group.
4-(Trans-4-butylcyclohexyl)benzene: Contains a butyl group instead of a propyl group.
4-(Trans-4-amylcyclohexyl)benzene: Features an amyl group in place of the propyl group.
Uniqueness
4-(Trans-4-propylcyclohexyl)-pentylbenzene is unique due to its specific combination of a propyl-substituted cyclohexyl ring and a pentyl-substituted benzene ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and organic synthesis .
Propiedades
Fórmula molecular |
C20H32 |
|---|---|
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
4-(4-propylcyclohexyl)pentylbenzene |
InChI |
InChI=1S/C20H32/c1-3-8-18-13-15-20(16-14-18)17(2)9-7-12-19-10-5-4-6-11-19/h4-6,10-11,17-18,20H,3,7-9,12-16H2,1-2H3 |
Clave InChI |
GQDOULCFWNBECG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C(C)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B14058393.png)


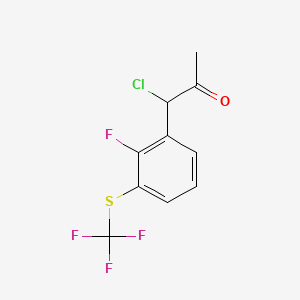
![(1S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14058421.png)
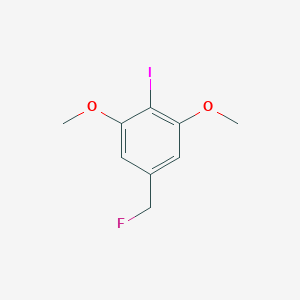

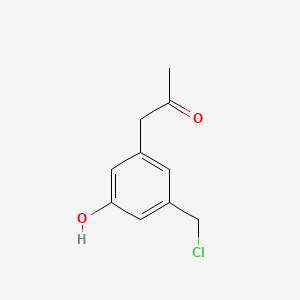

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
